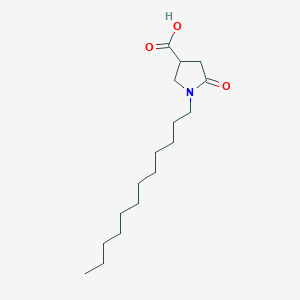
2-amino(113C)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino(113C)butanedioic acid is a labeled form of DL-Aspartic acid, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(113C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic acid . The labeled carbon-13 can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as isotope ratio mass spectrometry, is essential to monitor and verify the incorporation of carbon-13.
化学反応の分析
Types of Reactions
2-amino(113C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetic acid.
Reduction: Formation of aspartate derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Various substituted aspartic acid derivatives.
科学的研究の応用
2-amino(113C)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying amino acid metabolism and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the production of labeled compounds for research and development purposes
作用機序
The mechanism of action of 2-amino(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
類似化合物との比較
Similar Compounds
- L-Aspartic acid-1-13C
- DL-Aspartic acid-13C,15N-1 hydrochloride
- DL-Aspartic acid-13C
Uniqueness
2-amino(113C)butanedioic acid is unique due to its specific labeling at the carbon-1 position, which provides precise information about the metabolic fate of the compound. This specificity makes it particularly valuable in studies requiring detailed metabolic tracing and analysis .
特性
IUPAC Name |
2-amino(113C)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-AZXPZELESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437812 |
Source


|
| Record name | DL-Aspartic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137168-39-9 |
Source


|
| Record name | DL-Aspartic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)



![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)





